1-(3-Methylpyridin-2-yl)-3-phenyl-1-(thiophen-2-ylmethyl)urea
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Overview
Description
3-(3-METHYLPYRIDIN-2-YL)-1-PHENYL-3-[(THIOPHEN-2-YL)METHYL]UREA is a complex organic compound that features a combination of pyridine, phenyl, and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-METHYLPYRIDIN-2-YL)-1-PHENYL-3-[(THIOPHEN-2-YL)METHYL]UREA typically involves multicomponent reactions. One common method is the Ugi-Zhu three-component reaction, which is coupled with a cascade aza-Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration process . This method uses toluene as the solvent and ytterbium (III) triflate as the Lewis acid catalyst, with microwave-dielectric heating to increase the overall yield and reduce reaction time .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of efficient catalysts and solvents can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(3-METHYLPYRIDIN-2-YL)-1-PHENYL-3-[(THIOPHEN-2-YL)METHYL]UREA can undergo various chemical reactions, including:
Oxidation: The thiophene and pyridine rings can be oxidized under specific conditions.
Reduction: The compound can be reduced using common reducing agents.
Substitution: The phenyl and thiophene groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Conditions vary depending on the substituents, but typical reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines.
Scientific Research Applications
3-(3-METHYLPYRIDIN-2-YL)-1-PHENYL-3-[(THIOPHEN-2-YL)METHYL]UREA has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Mechanism of Action
The mechanism of action for 3-(3-METHYLPYRIDIN-2-YL)-1-PHENYL-3-[(THIOPHEN-2-YL)METHYL]UREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one: A polyheterocyclic compound with similar structural features.
Thiophene derivatives: These compounds share the thiophene ring and exhibit various biological activities.
Uniqueness
3-(3-METHYLPYRIDIN-2-YL)-1-PHENYL-3-[(THIOPHEN-2-YL)METHYL]UREA is unique due to its combination of pyridine, phenyl, and thiophene groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H17N3OS |
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Molecular Weight |
323.4 g/mol |
IUPAC Name |
1-(3-methylpyridin-2-yl)-3-phenyl-1-(thiophen-2-ylmethyl)urea |
InChI |
InChI=1S/C18H17N3OS/c1-14-7-5-11-19-17(14)21(13-16-10-6-12-23-16)18(22)20-15-8-3-2-4-9-15/h2-12H,13H2,1H3,(H,20,22) |
InChI Key |
NUGDXBUYERDUMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)N(CC2=CC=CS2)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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